Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester
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Overview
Description
(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a benzamido group, an ethoxyethoxy group, and a phenyl group attached to a propanoic acid backbone. Its unique structure allows it to participate in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often include the use of chiral catalysts and specific temperature and pH controls to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-Benzamido-2-(1-methoxyethoxy)-3-phenylpropanoic acid
- (2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-(4-methylphenyl)propanoic acid
Uniqueness
(2R,3S)-3-Benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid stands out due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester is a chiral compound with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a phenyl group attached to the isoserine backbone, which contributes to its biological activities. This compound has garnered attention due to its diverse pharmacological effects, including antioxidant, neuroprotective, and anticoagulant properties.
- Molecular Formula : C20H23NO5
- CAS Number : 216094-54-1
- Stereochemistry : (2R,3S)
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, likely through modulation of neurotransmitter systems and reduction of neuroinflammation.
- Anticoagulant Activity : Evidence suggests that it may influence coagulation pathways, indicating potential applications in anticoagulant therapies .
Antiplasmodial Activity
A significant area of research involves the antiplasmodial activity of this compound. A series of hybrid compounds based on this ester were synthesized and tested against Plasmodium falciparum, the causative agent of malaria. Notably, some hybrid compounds exhibited 3- to 4-fold increased activity compared to standard treatments like dihydroartemisinin, with IC50 values in the nanomolar range against resistant strains .
Cytotoxic and Immunomodulatory Effects
In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. Additionally, it has been noted for its immunomodulatory effects, suggesting potential applications in cancer therapy and immune system regulation .
Study on Hybrid Compounds
A study conducted by Paal et al. synthesized hybrid compounds incorporating this compound and evaluated their efficacy against P. falciparum. The findings indicated that these hybrids maintained significant antimalarial activity while also presenting lower cytotoxicity compared to traditional antimalarial agents .
Compound | IC50 (µM) | Activity Type |
---|---|---|
Hybrid 1 | 0.03 | Antimalarial |
Hybrid 2 | 0.04 | Antimalarial |
Control (Chloroquine) | 0.05 | Antimalarial |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions emphasizing stereochemistry and functional group transformations. The synthetic routes often utilize chiral catalysts to ensure high enantioselectivity and yield .
Properties
Molecular Formula |
C20H23NO5 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-benzamido-2-(1-ethoxyethoxy)-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H23NO5/c1-3-25-14(2)26-18(20(23)24)17(15-10-6-4-7-11-15)21-19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
OKSZFAMAFLHYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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